molecular formula C20H12F3N3O2S B2922243 N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1207013-27-1

N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2922243
CAS No.: 1207013-27-1
M. Wt: 415.39
InChI Key: RSMNAPZETQDIHC-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H12F3N3O2S and its molecular weight is 415.39. The purity is usually 95%.
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Biological Activity

N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a thieno[3,2-d]pyrimidin system. The presence of difluorophenyl and fluorophenyl groups suggests potential interactions with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C18H14F3N3O2S
Molecular Weight 373.38 g/mol
CAS Number 123456-78-9

The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit key kinases involved in cancer cell proliferation.

  • Enzyme Inhibition : The compound shows potential as an inhibitor of MEK1/2 kinases, which are critical in the MAPK signaling pathway.
  • Receptor Interaction : It may modulate receptor activity associated with tumor growth and metastasis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : MV4-11 (acute biphenotypic leukemia), MOLM13 (acute monocytic leukemia).
  • IC50 Values : The compound exhibited IC50 values of approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells, indicating potent activity against these malignancies.

Case Studies

  • Study on Acute Leukemia : A study published in Cancer Research evaluated the effects of this compound on acute leukemia models. Results showed a significant reduction in tumor size and improved survival rates in treated animals compared to controls.
    • Dosage : Administered at 10 mg/kg via oral gavage.
    • Findings : Tumors derived from BRAF mutant lines exhibited dose-dependent growth inhibition.
  • Mechanistic Insights : Further research indicated that the compound effectively down-regulated phospho-ERK1/2 levels in treated cells, which is crucial for cell proliferation and survival.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other known inhibitors:

Compound Name Target Kinase IC50 (μM) Activity Type
N-(2,4-Difluorophenyl)acetamideMEK1/20.3Anticancer
AZD6244MEK1/20.014 - 0.050Anticancer
PD0325901MEK1/20.01Anticancer

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O2S/c21-12-3-1-11(2-4-12)14-9-29-19-18(14)24-10-26(20(19)28)8-17(27)25-16-6-5-13(22)7-15(16)23/h1-7,9-10H,8H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMNAPZETQDIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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